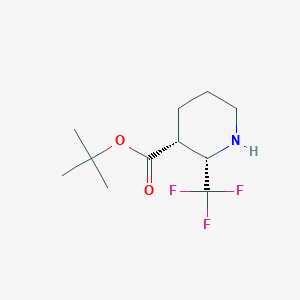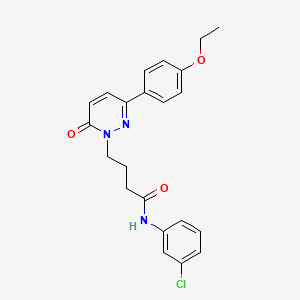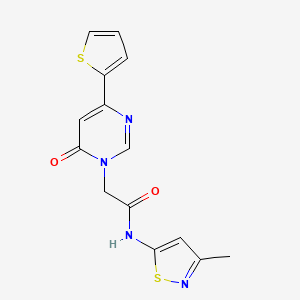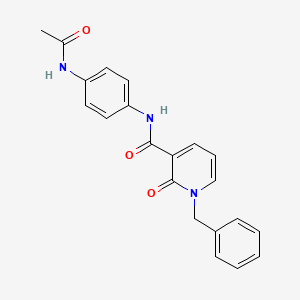![molecular formula C14H17N5O B2750354 N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311619-57-4](/img/structure/B2750354.png)
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as TAK-659 and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide involves the inhibition of BTK, ITK, and TEC kinase. BTK is a crucial kinase in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. ITK is a kinase that is primarily expressed in T-cells and plays a crucial role in T-cell receptor signaling. Its inhibition has been shown to have therapeutic benefits in the treatment of various autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. TEC kinase is a kinase that is primarily expressed in myeloid cells and plays a crucial role in the regulation of immune responses. Its inhibition has been shown to have therapeutic benefits in the treatment of various inflammatory disorders, such as asthma and psoriasis.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been found to exhibit potent inhibitory activity against BTK, ITK, and TEC kinase. Its inhibition of these kinases has been shown to have various biochemical and physiological effects. These effects include the inhibition of B-cell receptor signaling, T-cell receptor signaling, and myeloid cell signaling. The inhibition of these signaling pathways has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it a valuable tool for studying the role of these kinases in various diseases. Another advantage is its selectivity for these kinases, which reduces the risk of off-target effects. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several potential future directions for scientific research. One of the future directions is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase. Another future direction is the investigation of the therapeutic potential of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide in various diseases, including cancer and autoimmune disorders. Additionally, the compound could be used as a tool for studying the role of BTK, ITK, and TEC kinase in various biological processes, such as immune cell activation and differentiation.
Métodos De Síntesis
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-cyanopyridine-2-carboxylic acid with N-methyl-1,4-diaminobutane in the presence of a coupling reagent. The resulting product is then reacted with cyanogen bromide, followed by hydrolysis to yield N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the regulation of immune responses, and their inhibition has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-4-12(8-16)18-14(20)10-19(2)13-6-5-11(7-15)9-17-13/h5-6,9,12H,3-4,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUROUFYPODCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)

![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)